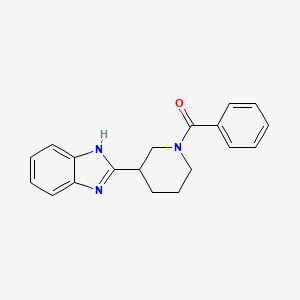

2-(1-benzoylpiperidin-3-yl)-1H-1,3-benzodiazole

Description

2-(1-Benzoylpiperidin-3-yl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a benzodiazole core fused with a benzoyl-substituted piperidine moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration. The benzodiazole scaffold is known for its bioisosteric resemblance to nucleotides, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19(14-7-2-1-3-8-14)22-12-6-9-15(13-22)18-20-16-10-4-5-11-17(16)21-18/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNJVGFZKMEMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzoylpiperidin-3-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Benzoylation: The piperidine ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized separately through cyclization reactions involving ortho-diamines and carboxylic acids.

Coupling Reaction: The final step involves coupling the benzoylated piperidine with the benzodiazole moiety under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzoylpiperidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Benzoylpiperidin-3-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-benzoylpiperidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Substituent Diversity in Benzimidazole Derivatives

Benzimidazole derivatives exhibit significant pharmacological variability depending on substituent groups. Key analogues include:

Key Observations :

- Electron-Donating vs. In contrast, the benzoyl group in 2-(1-benzoylpiperidin-3-yl)-1H-1,3-benzodiazole provides a balance of lipophilicity and hydrogen-bonding capacity.

- Piperidine Modifications : Substitution at the piperidine nitrogen (e.g., benzoyl vs. unsubstituted) alters steric bulk and solubility. The benzoyl group may reduce basicity compared to unsubstituted piperidine derivatives like 2-(piperidin-3-yl)-1H-benzimidazole .

Antimicrobial and Antioxidant Profiles

- Compound 1b (2-(1H-1,3-benzodiazol-2-yl)phenol): Exhibited MIC values of <0.3125 mg·mL⁻¹ against S. aureus and C. albicans, attributed to phenolic hydroxyl groups enabling radical scavenging and membrane disruption .

- Compound 5b (5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol) : Demonstrated superior antimicrobial activity (MIC = 0.156 mg·mL⁻¹ against S. aureus) due to triol substituents enhancing solubility and hydrogen bonding .

- This compound: While direct activity data are unavailable, the benzoylpiperidinyl group likely improves membrane permeability and target engagement compared to phenolic analogues.

Molecular Docking Insights

- Binding to S. aureus Thymidylate Kinase (TMK): Compounds 1b and 5b showed binding scores of -8.2 and -9.1 kcal/mol, respectively, via interactions with TMK’s active site residues (e.g., Tyr 94, Asp 15) .

Physicochemical Properties

Biological Activity

2-(1-benzoylpiperidin-3-yl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a benzodiazole core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H20N2O

- Molecular Weight : 292.38 g/mol

- IUPAC Name : this compound

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various bacterial strains, suggesting its utility in treating infections.

Anticancer Activity

Several studies have evaluated the anticancer potential of benzodiazole derivatives, including this compound. For instance:

- In Vitro Studies : A study assessed the cytotoxic effects of this compound on human cancer cell lines using MTS assays. The results indicated significant growth inhibition compared to control groups.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.4 ± 2.5 |

| Doxorubicin | 0.5 ± 0.1 |

The above table summarizes the IC50 values for the tested compound and a standard chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results demonstrate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Case Study 1: Antitumor Efficacy

In a recent case study involving lung cancer cell lines (A549, HCC827), treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized both two-dimensional (2D) and three-dimensional (3D) culture systems to assess the compound's effectiveness.

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of combining this compound with existing antibiotics. The combination therapy showed enhanced antibacterial effects against resistant strains of bacteria, indicating potential for use in multi-drug regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.